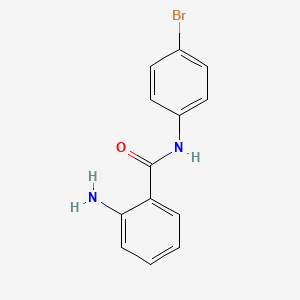

2-Amino-n-(4-bromophenyl)benzamide

Descripción general

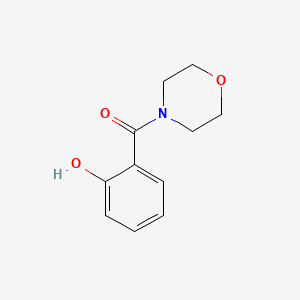

Descripción

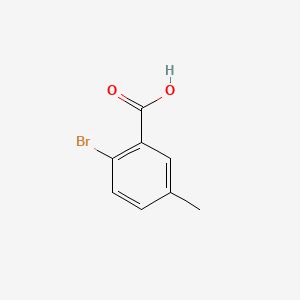

2-Amino-n-(4-bromophenyl)benzamide is a chemical compound with the molecular formula C13H11BrN2O and a molecular weight of 291.15 . It is a benzamide derivative .

Synthesis Analysis

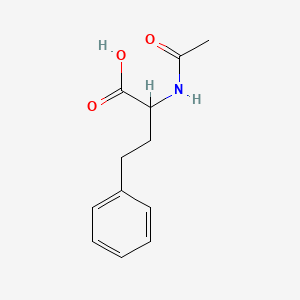

The synthesis of benzamide derivatives, including 2-Amino-n-(4-bromophenyl)benzamide, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of 2-Amino-n-(4-bromophenyl)benzamide consists of a benzamide group attached to a bromophenyl group . The InChI code for this compound is 1S/C13H11BrN2O/c14-9-5-7-10 (8-6-9)16-13 (17)11-3-1-2-4-12 (11)15/h1-8H,15H2, (H,16,17) .Physical And Chemical Properties Analysis

2-Amino-n-(4-bromophenyl)benzamide has a molecular weight of 291.15 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Synthesis of Benzamides

Specific Scientific Field

Summary of the Application

Benzamides, including “2-Amino-n-(4-bromophenyl)benzamide”, are synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .

Methods of Application or Experimental Procedures

The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The reversibility of the benzamides was studied by adding the appropriate secondary amide, N-butyl benzamide, and water to a tube, then adding toluene and diatomite earth@IL/ZrCl4, and heating under ultrasonic irradiation for 1 hour .

Results or Outcomes

The method resulted in high-yielding and eco-friendly process for the synthesis of benzamides . The prepared catalyst provides active sites for the synthesis of benzamides .

Antimicrobial and Antibiofilm Actions

Specific Scientific Field

Summary of the Application

Compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, have shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens .

Methods of Application or Experimental Procedures

The compounds were synthesized and characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC . The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .

Results or Outcomes

The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections .

Antiviral Activity

Summary of the Application

A series of novel N-phenylbenzamide derivatives, including “2-Amino-n-(4-bromophenyl)benzamide”, were synthesized and their anti-EV 71 activities were assayed in vitro . These compounds have shown promising potential for developing novel antiviral agents to fight Enterovirus 71 (EV 71), a single-strained and positive sense RNA virus that belongs to the Picornaviridae family .

Methods of Application or Experimental Procedures

The compounds were synthesized and characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC . The new compounds were tested for antiviral action against EV 71 strains .

Results or Outcomes

Among the compounds tested, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was active against the EV 71 strains tested at low micromolar concentrations, with IC50 values ranging from 5.7 ± 0.8–12 ± 1.2 μM . Its cytotoxicity to Vero cells (TC50 = 620 ± 0.0 μM) was far lower than that of pirodavir (TC50 = 31 ± 2.2 μM) .

Anticancer Activity

Summary of the Application

The anticancer screening of synthesized N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide derivatives, including “2-Amino-n-(4-bromophenyl)benzamide”, was conducted against the oestrogen receptor positive human breast adenocarcinoma, MCF7 .

Methods of Application or Experimental Procedures

The synthesized compounds were screened for anticancer activity against the oestrogen receptor positive human breast adenocarcinoma, MCF7, in comparison to a standard drug (5-fluorouracil) using the SRB assay .

Results or Outcomes

The results of the anticancer screening are not provided in the source .

Propiedades

IUPAC Name |

2-amino-N-(4-bromophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYUHAPZEIHHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333055 | |

| Record name | 2-amino-n-(4-bromophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-n-(4-bromophenyl)benzamide | |

CAS RN |

50735-55-2 | |

| Record name | 2-amino-n-(4-bromophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

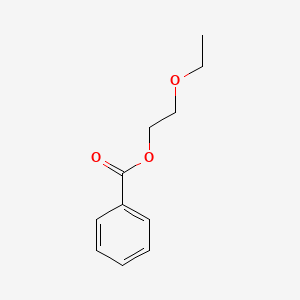

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267903.png)

![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B1267911.png)

![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B1267919.png)